Home > Products > Screening Compounds P49930 > Eltrombopag olamine
Eltrombopag olamine -

Eltrombopag olamine

Catalog Number: EVT-267000
CAS Number:
Molecular Formula: C29H36N6O6
Molecular Weight: 564.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Eltrombopag olamine is the ethanolamine salt of Eltrombopag. Eltrombopag is a small-molecule, non-peptide thrombopoietin receptor agonist [, ]. Chemically, it is known as 3′-{2-[(Z)-1-(3,4-Dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}-2′-hydroxy-3-biphenylcarboxylic acid bis(2-hydroxyethanaminium) salt.

Future Directions
  • Detailed degradation pathway analysis: Investigating the specific degradation products and pathways of Eltrombopag olamine under various stress conditions can enhance its formulation development and stability assessment [].
  • Investigating personalized therapy: Studies on ethnic variations in response to Eltrombopag olamine can pave the way for personalized treatment strategies and dosage optimization [].

Eltrombopag

Compound Description: Eltrombopag is the free acid form of eltrombopag olamine. It is a small-molecule, nonpeptide thrombopoietin receptor agonist. []

Relevance: Eltrombopag is the active pharmaceutical ingredient in eltrombopag olamine. The latter is the ethanolamine salt form of eltrombopag, chosen for its improved solubility and bioavailability. [] Eltrombopag olamine, upon administration, releases eltrombopag which then acts on the thrombopoietin receptor.

Eltrombopag olamine ester (Impurity 1)

Compound Description: This compound is identified as a potential impurity of eltrombopag olamine. It is an ester derivative of eltrombopag olamine. []

Relevance: The formation of eltrombopag olamine ester likely arises during the synthesis of eltrombopag olamine. Its presence can impact the quality and yield of the final drug substance. []

2-Aminophenol Analogue of Eltrombopag (Impurity 2)

Compound Description: This compound represents a structural analogue of eltrombopag where the biphenyl carboxylic acid moiety is replaced with a 2-aminophenol group. []

Relevance: The presence of this analogue as an impurity in eltrombopag olamine suggests an incomplete reaction or potential side reaction during synthesis. This impurity can affect the drug's purity and potentially its efficacy. []

3,3′-(2-Amino-3-oxo-3H-phenoxazine-4,6-diyl)dibenzoic acid (Impurity 3)

Compound Description: This compound is characterized as a potential impurity arising during the production of eltrombopag olamine. []

Relevance: Its presence as an impurity suggests a side reaction, potentially involving the oxidation and coupling of intermediates during the eltrombopag olamine synthesis. Controlling the formation of this impurity is crucial for ensuring the drug's quality. []

2′-Hydroxy[1,1-biphenyl]-3-carboxylic acid (Impurity 4)

Compound Description: This compound serves as a key starting material in the synthesis of eltrombopag olamine. [, ]

Relevance: This compound is a direct precursor to eltrombopag olamine. Its purity and efficient conversion are vital for the successful synthesis of the drug substance. Unreacted 2′-Hydroxy[1,1-biphenyl]-3-carboxylic acid can persist as an impurity in the final product. [, ]

(Z)-2-[3'-(2'-hydroxyl-3-hydroxy-biphenyl) hydrazono]-3-oxo acid alkyl ester

Compound Description: This compound is a crucial intermediate formed during the synthesis of eltrombopag olamine. []

Relevance: This intermediate is generated by the azo coupling reaction between 3'-amino-2'-hydroxy-biphenyl-3-carboxylic acid and acetoacetic acid alkyl ester. It subsequently undergoes condensation cyclization to form eltrombopag olamine. []

3'-amino-2'-hydroxy-biphenyl-3-carboxylic acid

Compound Description: This compound is a vital intermediate in the synthesis of eltrombopag olamine. [, ]

Relevance: It serves as a key precursor for building the core structure of eltrombopag olamine. It is subjected to diazotization and then coupled with 2-(3,4-dimethylphenyl)-1,2-dihydro-5-methyl-3H-pyrazol-3-one to yield eltrombopag olamine. []

Acetoacetic acid alkyl ester

Compound Description: This compound is a reagent utilized in the synthesis of eltrombopag olamine. []

Relevance: Acetoacetic acid alkyl ester reacts with 3'-amino-2'-hydroxy-biphenyl-3-carboxylic acid in an azo coupling reaction to form a key intermediate in the synthesis of eltrombopag olamine. []

2-(3,4-Dimethyl phenyl)-1,2-dihydro-5-methyl-3H-pyrazol-3-one

Compound Description: This compound is a crucial intermediate in the synthesis of eltrombopag olamine. [, ]

Relevance: It acts as the coupling partner with diazotized 3'-amino-2'-hydroxy-biphenyl-3-carboxylic acid in the final stages of eltrombopag olamine synthesis. [, ]

3,4-dimethylphenylhydrazine hydrochloride

Compound Description: This compound is a reagent used in the synthesis of eltrombopag olamine. []

Relevance: It reacts with ethyl acetoacetate in a dehydration condensation reaction to form the crucial intermediate 2-(3,4-dimethyl phenyl)-1,2-dihydro-5-methyl-3H-pyrazol-3-one. []

Ethyl acetoacetate

Compound Description: This compound is a reagent employed in the synthesis of eltrombopag olamine. []

Relevance: It reacts with 3,4-dimethylphenylhydrazine hydrochloride to yield the key intermediate 2-(3,4-dimethyl phenyl)-1,2-dihydro-5-methyl-3H-pyrazol-3-one. []

Overview

Eltrombopag olamine is a synthetic small molecule primarily used as a thrombopoietin receptor agonist. This compound is notably utilized in the treatment of conditions characterized by thrombocytopenia, such as chronic immune thrombocytopenic purpura and aplastic anemia. Eltrombopag olamine functions by stimulating the production of platelets in the bone marrow, thus increasing platelet counts in patients with low platelet levels.

Source and Classification

Eltrombopag olamine is classified as an oral medication and falls under the category of hematopoietic agents. It is marketed under various trade names, with Promacta being one of the most recognized. The compound is derived from a series of chemical modifications starting from 2-bromo-6-nitrophenol, leading to its final active pharmaceutical ingredient form through complex synthetic pathways.

Synthesis Analysis

Methods and Technical Details

The synthesis of eltrombopag olamine involves several key steps:

  1. Bromination: The initial step involves the bromination of o-nitrophenol using N-bromosuccinimide to yield 2-bromo-6-nitrophenol.
  2. Suzuki Coupling: This intermediate undergoes a Suzuki coupling reaction with 3-carboxybenzeneboronic acid in the presence of a palladium catalyst to form 3'-amino-2'-hydroxybiphenyl-3-carboxylic acid.
  3. Reduction: The aforementioned product is then reduced using ammonium formate as a hydrogen donor, again under palladium catalysis.
  4. Diazotization and Coupling: The resulting amino acid undergoes diazotization followed by coupling with an intermediate derived from 2-(3,4-dimethylphenyl)-1,2-dihydro-5-methyl-3H-pyrazol-3-one to produce eltrombopag olamine .

This synthetic route is noted for its efficiency and cost-effectiveness, making it suitable for industrial production.

Molecular Structure Analysis

Structure and Data

Eltrombopag olamine has a complex molecular structure characterized by multiple functional groups. Its chemical formula is C20H22N4O4C_{20}H_{22}N_4O_4, and it has a molecular weight of approximately 382.42 g/mol. The structural representation includes:

  • A biphenyl moiety,
  • A pyrazole ring,
  • Hydroxy and carboxylic acid functional groups.

The compound's structure can be visualized through its IUPAC name: 3-[3-[[2-(3,4-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]-2-hydroxyphenyl]benzoic acid .

Chemical Reactions Analysis

Reactions and Technical Details

The primary reactions involved in the synthesis of eltrombopag olamine include:

  1. Bromination Reaction: This reaction introduces bromine into the aromatic system, which is crucial for subsequent coupling reactions.
  2. Suzuki Coupling Reaction: This step forms a new carbon-carbon bond, essential for building the biphenyl structure.
  3. Reduction Reaction: Converts nitro groups to amino groups, enhancing solubility and reactivity.
  4. Diazotization and Coupling: A critical step that allows for the formation of azo compounds, which are pivotal in creating the active pharmacophore.

These reactions are typically carried out under controlled conditions to ensure high yields and purity of eltrombopag olamine.

Mechanism of Action

Process and Data

Eltrombopag olamine exerts its therapeutic effects by acting as an agonist at the thrombopoietin receptor (MPL). Upon binding to this receptor, eltrombopag stimulates megakaryocyte proliferation and differentiation in the bone marrow, leading to an increase in platelet production. This mechanism is particularly beneficial in patients with thrombocytopenia, as it directly addresses the underlying issue of insufficient platelet production.

Clinical studies have demonstrated that eltrombopag olamine effectively increases platelet counts in patients with chronic immune thrombocytopenic purpura, thereby reducing the risk of bleeding complications associated with low platelet levels .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Eltrombopag olamine exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in dimethyl sulfoxide and slightly soluble in water.
  • Melting Point: The melting point ranges from 150°C to 155°C.
  • Stability: Eltrombopag olamine is stable under normal conditions but may degrade under extreme pH or temperature conditions .

These properties are crucial for its formulation as an oral medication.

Applications

Scientific Uses

Eltrombopag olamine is primarily used in clinical settings for:

  1. Chronic Immune Thrombocytopenic Purpura: It helps manage this condition by increasing platelet counts.
  2. Aplastic Anemia: Eltrombopag olamine is used as part of therapy to stimulate blood cell production.
  3. Hepatitis C: It may be used in conjunction with antiviral therapy to manage thrombocytopenia associated with hepatitis C infection.

Research continues into other potential applications of eltrombopag olamine, including its use in various hematologic disorders where increased platelet counts are beneficial .

Chemical Characterization of Eltrombopag Olamine

Structural Analysis and Physicochemical Properties

Eltrombopag olamine, chemically designated as 2-aminoethanol;3-[(5E)-5-[[2-(3,4-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]hydrazinylidene]-6-oxocyclohexa-1,3-dien-1-yl]benzoic acid, is a bis-ethanolamine salt with the molecular formula C₂₉H₃₆N₆O₆ and a molecular weight of 564.63 g/mol [1] [7]. The compound exists as a red-brown crystalline solid at room temperature, exhibiting pH-dependent solubility: it is sparingly soluble in water and ethanol but dissolves readily in dimethyl sulfoxide (DMSO) with gentle warming (≥14.12 mg/mL) [7] [8]. The free acid form of eltrombopag (C₂₅H₂₂N₄O₄) serves as a synthetic precursor and displays even lower aqueous solubility, necessitating salt formation for therapeutic use [6]. Key physicochemical properties include a calculated log P value of 1.55, indicating moderate lipophilicity, and zwitterionic behavior due to the presence of both carboxylic acid and basic hydrazone functionalities [5].

  • Table 1: Fundamental Physicochemical Properties of Eltrombopag Olamine
    PropertyValue/DescriptionReference
    Molecular FormulaC₂₉H₃₆N₆O₆[1][7]
    Molecular Weight564.63 g/mol[7]
    AppearanceRed-brown crystalline solid[6][7]
    Solubility in WaterSparingly soluble[7][8]
    Solubility in DMSO≥14.12 mg/mL (with gentle warming)[7]
    Log P (Calculated)1.55[5]
    pKa (Predicted)Carboxylic acid: ~4.0; Hydrazone base: ~7.5[5]

Crystallographic and Spectroscopic Profiling

Eltrombopag olamine’s Form I crystal structure was resolved using synchrotron X-ray powder diffraction, revealing a monoclinic lattice with space group P21/n (#14) and unit cell parameters a = 17.65884(13) Å, b = 7.55980(2) Å, c = 22.02908(16) Å, β = 105.8749(4)°, and volume = 2828.665(11) ų (Z=4) [2] [6]. The crystal packing is dominated by hydrogen-bonded columns along the b-axis, stabilized by strong N–H···O and O–H···O interactions between the ammonium groups of ethanolamine and carboxylate groups of eltrombopag. Weaker van der Waals forces link these columns [2]. Thermal analysis (TGA/DSC) shows that Form I is anhydrous and stable up to ~180°C, above which decomposition occurs [6]. Spectroscopic characterization includes:

  • UV-Vis Spectroscopy: Exhibits λmax at 247 nm in methanol (attributed to π→π* transitions of the conjugated hydrazone and biphenyl systems) [3] [8].
  • FTIR Spectroscopy: Key bands include C=O stretch (1680 cm⁻¹), C=N stretch (1615 cm⁻¹), and broad O–H/N–H stretches (3400–3200 cm⁻¹) [3] [8].Over 20 distinct solid forms of the free acid exist, including polymorphs, hydrates, and solvates (e.g., DMF, THF, NMP solvates), each with unique XRPD fingerprints [6]. Form XIII (monohydrate) and Form V (THF/water solvate) show reversible dehydration/desolvation below 100°C [6].
  • Table 2: Crystallographic and Thermal Properties of Key Eltrombopag Solid Forms
    FormNatureSpace GroupKey Unit Cell ParametersThermal Stability
    Form IFree Acid (Anhyd.)P21/na=17.658 Å, b=7.560 Å, c=22.029 Å, β=105.9°Stable to 180°C; decomposes above
    Form VTHF/Water SolvateNot reportedUnique XRPD patternDesolvates at 70–90°C
    Form XIIIMonohydrateNot reportedUnique XRPD patternDehydrates at 50–80°C

Stability Under Stress Conditions (Hydrolysis, Photolysis, Oxidation)

Forced degradation studies reveal eltrombopag olamine’s susceptibility to specific stress conditions:

  • Oxidative Stress: Exposure to 3% H₂O₂ at 80°C for 24 hours induces significant degradation (25.3%), generating at least six oxidative degradants, primarily via demethylation of the 3,4-dimethylphenyl group or decarboxylation [9] [10].
  • Acidic/Base Hydrolysis: Degrades substantially under 0.1M HCl (12 hours, 80°C; 15.2% degradation) and 0.1M NaOH (12 hours, 80°C; 18.7% degradation), involving hydrazone cleavage and ester hydrolysis (free acid form) [4] [9].
  • Photolysis: Relatively stable under UV light (254 nm) and visible light, with <5% degradation after 48 hours, indicating minor photoisomerization or radical-mediated side reactions [10].
  • Thermal Stress: Solid-state stability at 105°C for 24 hours shows <3% degradation, confirming robustness during storage. However, solution-state heating accelerates hydrolysis [9].Degradation kinetics follow pseudo-first-order behavior under hydrolytic and oxidative conditions. Humidity (85% RH) induces partial dissolution-recrystallization, promoting hydrate formation (e.g., Form XIII) [6] [9].
  • Table 3: Summary of Forced Degradation Profiles
    Stress ConditionExtent of DegradationMajor Degradants IdentifiedPrimary Degradation Mechanism
    3% H₂O₂, 80°C, 24h25.3%Demethylated, Quinone-like productsOxidation/Decarboxylation
    0.1M HCl, 80°C, 12h15.2%Hydrazone-cleaved acid, Des-methyl derivativesAcid hydrolysis
    0.1M NaOH, 80°C, 12h18.7%Ester hydrolysis productsBase hydrolysis
    UV Light (254 nm), 48h<5%Minor isomerized productsRadical rearrangement
    Dry Heat (105°C), 24h<3%Trace impuritiesDehydration

Degradation Pathway Elucidation via Advanced Chromatographic Methods

Stability-indicating RP-HPLC/UHPLC methods have been developed to resolve and quantify eltrombopag olamine’s complex degradation profiles. A QbD-optimized HPLC method using a phenyl column (0.1% TFA/acetonitrile gradient) achieves baseline separation of six oxidative and three thermal degradants within 20 minutes, with resolution >1.5 [10]. Complementary UHPLC (Agilent SB-C8 column; 0.1% acetic acid/acetonitrile, 60:40) resolves three process impurities (Imp-1 to Imp-3) and degradants in 15 minutes at 230 nm [9]. LC-MS/MS analysis characterizes degradant structures:

  • DP-1 (m/z 427.1 → 381.1): Demethylation at the 3-methylpyrazole group.
  • DP-2 (m/z 441.1 → 395.1): Decarboxylation product with a quinone-like structure [10].The proposed degradation pathways include:
  • Oxidative Demethylation: Loss of methyl groups from the 3,4-dimethylphenyl ring, forming catechol-like intermediates susceptible to quinonization.
  • Hydrazone Cleavage: Acid/base-catalyzed hydrolysis of the –N=N– bond, yielding 3′-amino-2′-hydroxybiphenyl carboxylic acid and pyrazolone fragments.
  • Decarboxylation: Thermal or oxidative loss of CO₂ from the carboxylic acid group under harsh conditions [5] [10].In silico toxicity prediction (TOPKAT) indicates two oxidative degradants (quinone derivatives) exhibit potential mutagenicity, necessitating strict control in manufacturing [10]. Method validation confirms precision (RSD <2%), accuracy (98–102% recovery), and sensitivity (LOD 0.05 μg/mL) for degradation monitoring [4] [9].
  • Table 4: Key Degradation Products and Analytical Parameters

    DegradantRetention Time (min)Proposed Structurem/z (LC-MS/MS)TOPKAT Toxicity Alert
    DP-14.8Demethylated at pyrazole427.1 → 381.1Mutagenic potential
    DP-27.2Quinone + decarboxylation441.1 → 395.1Carcinogenicity concern
    DP-310.5Hydrazone-cleaved acid243.0 → 198.0Low risk
  • Figure 1: Proposed Primary Degradation Pathways of Eltrombopag Olamine

1. Oxidation:  Eltrombopag → (Demethylation) → DP-1 → (Quinonization) → DP-2  2. Acid Hydrolysis:  Eltrombopag → (Hydrazone Cleavage) → 3'-Amino Acid + Pyrazolone  3. Thermal Stress:  Eltrombopag → (Decarboxylation) → Anhydro Derivative  

Concluding Remarks

Eltrombopag olamine’s chemical complexity—manifested in polymorphic diversity, pH-dependent solubility, and susceptibility to hydrolytic/oxidative degradation—underscores the need for rigorous solid-form control and stability monitoring during pharmaceutical development. Advanced chromatographic and crystallographic techniques provide essential tools for ensuring the quality and stability of this critical therapeutic agent.

  • Table 5: Comprehensive Compound List
    Compound NameChemical Context
    Eltrombopag OlaminePrimary API discussed
    Eltrombopag Free AcidSynthetic intermediate; polymorphic forms
    EthanolamineSalt-forming counterion
    DP-1 to DP-6Degradation products identified
    Imp-1 to Imp-3Process-related impurities

Properties

Product Name

Eltrombopag olamine

IUPAC Name

2-aminoethanol;3-[3-[[2-(3,4-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]-2-hydroxyphenyl]benzoic acid

Molecular Formula

C29H36N6O6

Molecular Weight

564.6 g/mol

InChI

InChI=1S/C25H22N4O4.2C2H7NO/c1-14-10-11-19(12-15(14)2)29-24(31)22(16(3)28-29)27-26-21-9-5-8-20(23(21)30)17-6-4-7-18(13-17)25(32)33;2*3-1-2-4/h4-13,28,30H,1-3H3,(H,32,33);2*4H,1-3H2

InChI Key

DJMJHIKGMVJYCW-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C(=O)O)C.C(CO)N.C(CO)N

Synonyms

3'-[(2Z)-[1-(3,4-Dimethylphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene]hydrazino]-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid compoundedd with 2-aminoethanol

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C(=O)O)C.C(CO)N.C(CO)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.